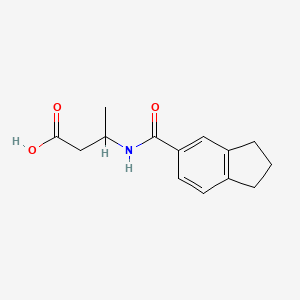![molecular formula C15H15N3 B14897859 n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)
n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline is a compound that features a benzimidazole ring fused with an aniline moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. This is followed by the alkylation of the benzimidazole with an appropriate alkyl halide to introduce the ethyl group. Finally, the aniline moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can yield an amine.
Aplicaciones Científicas De Investigación
N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the aniline moiety can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
4-(1H-Benzo[d]imidazol-2-yl)aniline: Studied for its antimicrobial and anti-inflammatory activities.
N-(1H-Benzo[d]imidazol-2-yl)aniline: Investigated for its potential as an enzyme inhibitor.
Uniqueness
N-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)aniline is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its combination of a benzimidazole ring and an aniline moiety provides a versatile scaffold for the development of new therapeutic agents and research tools.
Propiedades
Fórmula molecular |
C15H15N3 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
N-[2-(benzimidazol-1-yl)ethyl]aniline |
InChI |
InChI=1S/C15H15N3/c1-2-6-13(7-3-1)16-10-11-18-12-17-14-8-4-5-9-15(14)18/h1-9,12,16H,10-11H2 |
Clave InChI |
CLHVTPNGJOJKMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCN2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



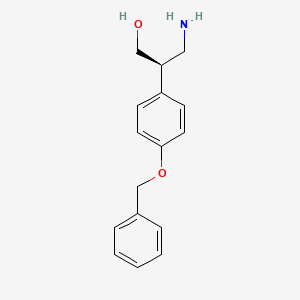
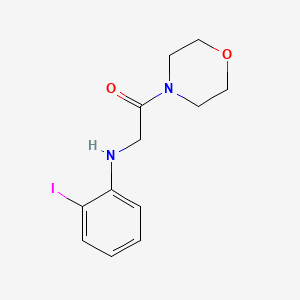
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)




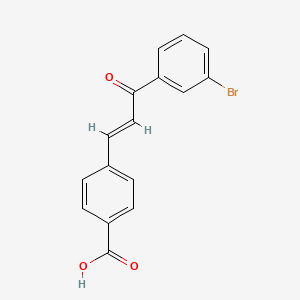
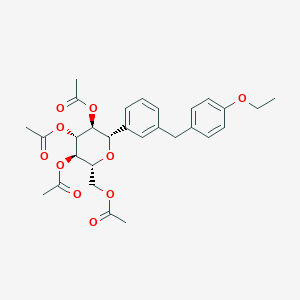

![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)
